endo-BCN-PEG4-t-butyl ester

Übersicht

Beschreibung

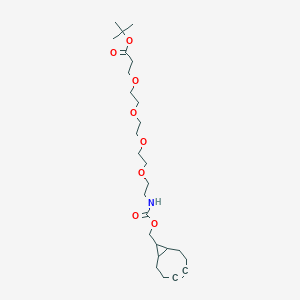

endo-BCN-PEG4-t-butyl ester: is a compound with the molecular formula C26H43NO8 and a molecular weight of 497.62 . This compound is a click chemistry linker containing a bicyclo[6.1.0]non-4-yne (BCN) group and a t-butyl protected carboxyl group . The BCN group can react with azide-tagged molecules, making it a valuable tool in various chemical and biological applications .

Biochemische Analyse

Biochemical Properties

The BCN group in endo-BCN-PEG4-t-butyl ester can react with azide-tagged biomolecules . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific azide-tagged molecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its BCN group reacting with azide-tagged biomolecules . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-t-butyl ester involves the reaction of a BCN group with a polyethylene glycol (PEG) chain that is terminated with a t-butyl ester . The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the coupling reaction. The t-butyl ester serves as a protecting group for the carboxyl group, preventing unwanted side reactions during the synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid or powder form and is soluble in most organic solvents and water .

Analyse Chemischer Reaktionen

Types of Reactions: endo-BCN-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The BCN group reacts efficiently with azide-tagged molecules to form stable triazole linkages.

Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Azide-Tagged Molecules: Used in click chemistry reactions with the BCN group.

Acidic Conditions: Used to hydrolyze the t-butyl ester to the free carboxyl group.

Major Products:

Triazole Linkages: Formed from the reaction of the BCN group with azide-tagged molecules.

Free Carboxyl Group: Obtained from the hydrolysis of the t-butyl ester.

Wissenschaftliche Forschungsanwendungen

endo-BCN-PEG4-t-butyl ester has a wide range of applications in scientific research, including:

Biological Labeling: The BCN group allows for precise labeling of biomolecules, cells, or tissues, facilitating detailed biological studies.

Polymer Modification: It serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of materials.

Nanotechnology: Used in the preparation of high-performance nanomaterials and composites.

Drug Development: Acts as a linker in drug conjugation, improving the delivery and efficacy of therapeutic agents.

Wirkmechanismus

The mechanism of action of endo-BCN-PEG4-t-butyl ester involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group forms a stable triazole linkage with azides, enabling the precise attachment of various functional groups or biomolecules . The t-butyl ester protects the carboxyl group during synthesis and can be hydrolyzed to expose the carboxyl group for further reactions .

Vergleich Mit ähnlichen Verbindungen

- endo-BCN-PEG2-PFP ester

- endo-BCN-Fmoc-L-Lysine

- endo-BCN-PEG4-acid

- endo-BCN-PEG4-NHS ester

- endo-BCN-PEG4-PFP ester

- endo-BCN-PEG3-NH-Boc

Uniqueness: endo-BCN-PEG4-t-butyl ester is unique due to its combination of a BCN group and a t-butyl protected carboxyl group. This combination allows for efficient click chemistry reactions while protecting the carboxyl group from unwanted side reactions during synthesis . The PEG4 chain also enhances the solubility and biocompatibility of the compound, making it suitable for a wide range of applications .

Biologische Aktivität

endo-BCN-PEG4-t-butyl ester is a versatile compound widely utilized in bioconjugation and drug delivery applications due to its unique structural features. It consists of an endo-bicyclononyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a t-butyl ester group. This combination enhances its solubility, stability, and reactivity with biomolecules, making it a valuable tool in biological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 497.6 g/mol. The compound features:

- BCN Group : Facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

- PEG Spacer : Increases hydrophilicity and solubility in aqueous environments.

- t-Butyl Ester : Protects the carboxyl group, preventing premature reactions and allowing for controlled deprotection under mild conditions.

This compound primarily functions through:

- Covalent Bond Formation : The NHS ester reacts with primary amines on biomolecules to form stable amide bonds.

- SPAAC Reaction : The BCN group reacts with azide-tagged biomolecules, leading to the formation of stable bioconjugates without the need for copper catalysts, which can be cytotoxic.

Biological Applications

The biological activity of this compound has been demonstrated in various applications:

1. Bioconjugation

This compound is extensively used for labeling proteins and other biomolecules for imaging and therapeutic purposes. It allows researchers to create complex conjugates that retain the biological activity of the original molecules.

2. Drug Delivery Systems

The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of poorly soluble drugs. This property is critical in pharmaceutical formulations where increased solubility leads to improved therapeutic efficacy.

3. Nanotechnology

In nanomedicine, this compound is employed in the development of nanoparticles that can deliver drugs or genes specifically to target cells, minimizing side effects and improving treatment outcomes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Research Findings

Research indicates that this compound exhibits significant biological activity due to its ability to form stable conjugates with various biomolecules. Key findings include:

- The PEG spacer significantly increases solubility in aqueous environments, enhancing stability and functionality.

- The SPAAC reaction minimizes cytotoxicity risks associated with traditional bioconjugation methods .

- The compound's versatility allows it to be used across multiple biological applications, from imaging to targeted therapy .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCLHAMNOSOPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.